Physicochemical Differentiation: Melting Point and Optical Rotation vs. Boc-Phe-OH and Halogenated Analogs
Boc-Phe(4-Cl)-OH exhibits a melting point of ~110 °C, which is significantly higher than that of the unsubstituted Boc-Phe-OH (85-87 °C). This difference can be critical for solid-state stability and purification protocols. The specific optical rotation ([α]20/D) is +26±3° (c = 1% in ethyl acetate), a value that distinguishes it from its enantiomer Boc-D-Phe(4-Cl)-OH, which has a rotation of −26±2° (c = 1% in ethyl acetate). These quantitative metrics are essential for identity verification and ensuring chiral purity, which is paramount in peptide synthesis to avoid diastereomer formation. The melting point is also distinct from the 4-bromo analog (118-120 °C), [1] demonstrating the unique physical property profile of the 4-chloro derivative.
| Evidence Dimension | Solid-state property (Melting Point) and Chiral Identity (Optical Rotation) |
|---|---|
| Target Compound Data | Melting Point: ~110 °C; [α]20/D: +26±3° (c = 1% in ethyl acetate) |
| Comparator Or Baseline | Boc-Phe-OH (MP: 85-87 °C); Boc-D-Phe(4-Cl)-OH ([α]20/D: −26±2°); Boc-Phe(4-Br)-OH (MP: 118-120 °C) |
| Quantified Difference | ΔMP (Target vs. Boc-Phe-OH) = +23-25 °C; Δ[α]20/D (Target vs. D-enantiomer) = +52°; ΔMP (Target vs. 4-Br) = -8-10 °C |
| Conditions | Melting point and optical rotation measured using standard analytical methods per vendor specifications. |
Why This Matters
These analytical benchmarks are critical for procurement to confirm chemical identity and chiral purity, preventing costly downstream failures in peptide synthesis due to the use of an incorrect or racemized building block.
- [1] VWR. (2024). Product Specification for (S)-N-Boc-4-bromophenylalanine (CAS 62129-39-9). View Source
